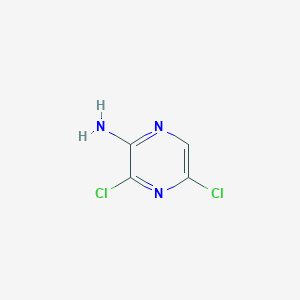

2-Amino-3,5-dichloropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVETKYGCRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468972 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-42-7 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-dichloropyrazine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,5-dichloropyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 873-42-7, is a solid, light brown to yellow crystalline powder at room temperature.[1][2] Its core chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | [3][4][5] |

| Molecular Weight | 163.99 g/mol | [3][4][5] |

| Appearance | Light brown to yellow solid | [1] |

| Melting Point | 140-142 °C | [1][3] |

| Boiling Point | 275.6 ± 35.0 °C (Predicted) | [1][2][3] |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 0.89 ± 0.10 (Predicted) | [1][2] |

| Flash Point | 120.5 ± 25.9 °C | [3] |

| Refractive Index | 1.633 | [3] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.90 (s, 1H), 4.96 (s, 2H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 150.3, 140.0, 134.6, 131.4 | [6] |

| Infrared (IR) | 3411 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching) | [1][6] |

| Mass Spectrometry (GC-MS) | m/z 163, 165, 167 (M+) | [6] |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ Calculated: 163.9777, Found: 163.9782 | [6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of 2-aminopyrazine or its chlorinated derivatives. A common and effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

General Synthesis Protocol from 2-Amino-3-chloropyrazine

A general procedure for the synthesis of 3,5-dichloropyrazin-2-amine from 2-amino-3-chloropyrazine is as follows:

-

Reaction Setup : To a stirred suspension of N-chlorosuccinimide (1.12 equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 equivalent).

-

Reflux : Heat the reaction mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the solution to room temperature. Partition the mixture between chloroform and water.

-

Extraction and Drying : Separate the organic layer, and wash the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by silica gel column chromatography using chloroform as the eluent to yield 3,5-dichloropyrazin-2-amine as a light yellow solid.[1][6]

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, particularly those with applications in medicinal chemistry. It is notably used in the synthesis of pyrazinones, which have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in the progression of cancer.[6][7] Furthermore, it is employed in the synthesis of N-substituted pyrazines through tandem reactions with isothiocyanates.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][8] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[3][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[3][8]

First Aid Measures

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[3][8]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Storage

Store in a well-ventilated place and keep the container tightly closed.[3][8] It is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[1][2]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions when handling this compound.

References

- 1. This compound CAS#: 873-42-7 [m.chemicalbook.com]

- 2. This compound CAS#: 873-42-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 873-42-7 [chemicalbook.com]

- 7. This compound | 873-42-7 [amp.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 2-Amino-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3,5-dichloropyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details two distinct synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound (CAS No. 873-42-7) is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural features, including the pyrazine core and the presence of amino and chloro functional groups, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the development of novel drug candidates. This guide explores two principal methods for the synthesis of this important compound: the direct chlorination of an aminopyrazine precursor and the nucleophilic aromatic substitution of a dichloropyrazine.

Pathway 1: Electrophilic Chlorination of 2-Amino-3-chloropyrazine

This pathway involves the direct chlorination of a monosubstituted aminopyrazine, 2-amino-3-chloropyrazine, using an electrophilic chlorinating agent, N-chlorosuccinimide (NCS). This method is a straightforward approach to introduce a second chlorine atom onto the pyrazine ring.

Experimental Protocol

The following protocol is adapted from established chemical literature[1]:

-

Reaction Setup: To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.

-

Work-up: Upon completion of the reaction, cool the solution to room temperature. Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using chloroform as the eluent.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-chloropyrazine | [1] |

| Reagent | N-chlorosuccinimide (NCS) | [1] |

| Solvent | Chloroform | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 76% | [1] |

| Purity | Not specified | |

| Melting Point | 200-202°C | [1] |

Reaction Pathway Diagram

Caption: Electrophilic chlorination of 2-amino-3-chloropyrazine.

Pathway 2: Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine

This alternative pathway utilizes a commercially available starting material, 2,6-dichloropyrazine, and introduces the amino group via a nucleophilic aromatic substitution (SNAr) reaction. While a direct protocol for the synthesis of this compound via this method is not extensively detailed in the readily available literature, the principles of SNAr on dichloropyrazines are well-established. The following represents a plausible and generalized experimental approach based on similar transformations.

General Experimental Protocol (Proposed)

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloropyrazine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. The stoichiometry should be carefully controlled to favor mono-substitution.

-

Reaction Execution: Heat the mixture to an elevated temperature (typically in the range of 100-150°C) and stir for several hours. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Illustrative)

The following data is illustrative and based on general knowledge of SNAr reactions on dichloropyrazines. Specific yields and conditions would require experimental optimization.

| Parameter | Value (Illustrative) |

| Starting Material | 2,6-Dichloropyrazine |

| Reagent | Ammonia (aqueous or in solution) |

| Solvent | DMF or DMSO |

| Reaction Temperature | 100-150°C |

| Reaction Time | 4-24 hours |

| Yield | Variable (Optimization Required) |

| Purity | Dependent on purification |

Reaction Pathway Diagram

Caption: Nucleophilic aromatic substitution of 2,6-dichloropyrazine.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. The electrophilic chlorination of 2-amino-3-chloropyrazine offers a direct and high-yielding route with a well-documented experimental protocol. The nucleophilic aromatic substitution of 2,6-dichloropyrazine presents a plausible alternative, leveraging a different starting material and reaction mechanism. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. Further optimization of the proposed SNAr pathway could lead to an efficient and scalable alternative for the synthesis of this valuable pharmaceutical intermediate.

References

2-Amino-3,5-dichloropyrazine: A Technical Guide to its Role as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] While the direct biological mechanism of action for this compound itself is not extensively documented in scientific literature, its significance lies in its utility as a versatile intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1][2] Its pyrazine core, substituted with both amino and chloro functional groups, allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists.[1] This technical guide will focus on the established applications of this compound as a synthetic intermediate, its chemical properties, and general experimental protocols for its use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 873-42-7 | [3][4] |

| Molecular Formula | C4H3Cl2N3 | [3][5] |

| Molecular Weight | 163.99 g/mol | [3][5] |

| Appearance | White to Yellow Solid | [4] |

| Melting Point | 140-142 °C | [5] |

| Boiling Point | 275.6 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Purity | Typically ≥ 95% | [4] |

| IUPAC Name | 3,5-dichloropyrazin-2-amine | [4] |

Role in Synthetic Chemistry

The reactivity of this compound is characterized by the presence of the pyrazine ring, an amino group, and two chlorine atoms. This unique combination of functional groups allows for a range of chemical modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][6] These reactions enable the introduction of diverse substituents, leading to the generation of libraries of compounds for screening and development.[1]

Logical Workflow: this compound in Drug Discovery

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application of this compound in the synthesis of novel compounds.

Objective: To synthesize an N-substituted derivative of this compound via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Nucleophile (e.g., an amine or an alcohol)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.

-

Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the reaction mixture, followed by the base (1.5-2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrazine derivative.

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific nucleophile and desired product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of compounds targeting a variety of therapeutic areas, including oncology and infectious diseases.[1] For example, it is used in the synthesis of pyrazinones, which have been investigated as inhibitors of protein kinases, enzymes that play a critical role in cancer progression.[7]

Conclusion

While the intrinsic mechanism of action of this compound is not its primary area of scientific focus, its role as a versatile and valuable building block in synthetic and medicinal chemistry is well-established. Its unique chemical structure provides a platform for the creation of diverse molecular architectures, enabling the discovery and development of new therapeutic agents. A thorough understanding of its properties and reactivity is therefore essential for researchers in the field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 873-42-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 873-42-7 [amp.chemicalbook.com]

The Biological Versatility of 2-Amino-3,5-dichloropyrazine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. This technical guide focuses on the biological activities of 2-Amino-3,5-dichloropyrazine and its broader class of derivatives, offering insights into their potential as therapeutic agents. While specific data on this compound is limited in publicly available literature, this guide consolidates information on structurally related aminopyrazine compounds to provide a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Aminopyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against various cancer cell lines and key oncogenic targets.

Inhibition of Kinases

Many aminopyrazine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and signaling.[1][2]

A notable example is the inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 3-amino-pyrazine-2-carboxamide derivatives.[3][4] One study identified compound 18i as a pan-FGFR inhibitor with potent activity against FGFR1–4.[3][4] This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[3][4]

Another important target is the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Novel non-thiourea-containing aminopyrazine derivatives have been designed and shown to have inhibitory activity against MK-2 in the low micromolar to sub-micromolar range.[5] These compounds also suppressed lipopolysaccharide (LPS)-stimulated TNFα production in THP-1 cells, indicating their potential as anti-inflammatory and anticancer agents.[5]

Furthermore, imidazopyrazine derivatives have been identified as first-in-class inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] Compound 1d in one study showed a CDK9 inhibition IC50 of 0.18 µM and exhibited potent cytotoxic effects against various cancer cell lines.[6]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell function.[1]

Table 1: Anticancer Activity of Selected Aminopyrazine Derivatives

| Compound/Derivative Class | Target | Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 3-Amino-pyrazine-2-carboxamide derivatives (e.g., 18i ) | FGFR1-4 | NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453 | 26.69 µM, 1.88 µM, 3.02 µM, 2.34 µM, 12.58 µM | [3][4] |

| Non-thiourea-containing aminopyrazines | MK-2 | THP-1 | Low µM to sub-µM | [5] |

| Imidazopyrazines (e.g., 1d ) | CDK9 | HCT116, K652, MCF7 | 0.18 µM (CDK9 inhibition) | [6] |

| Pyrazolo[3,4-b]pyrazines (e.g., 15 ) | - | MCF-7 | 9.42 µM | [7] |

| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Bcr-Abl, HDAC1 | K562, DU145 | Potent antiproliferative activity | [8] |

Cytotoxicity and Apoptosis Induction

Beyond specific enzyme inhibition, various pyrazine derivatives exhibit broad cytotoxic effects against cancer cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), was found to inhibit the viability of chronic myeloid leukemia K562 cells with an IC50 of 25µM after 72 hours.[9] This compound was shown to induce apoptosis, evidenced by morphological changes, DNA ladder formation, and an increase in the sub-G1 cell population.[9] The mechanism of apoptosis induction was linked to the downregulation of Bcl2 and Survivin expression.[9]

Symmetrical chlorophenylamino-s-triazine derivatives, which share a similar nitrogen-containing heterocyclic core, have also demonstrated potent cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines.[10]

Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., K562, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Caption: Signaling pathways affected by aminopyrazine derivatives.

Antimicrobial Activity

Derivatives of the pyrazine core have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Novel pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] For instance, certain derivatives were particularly effective against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[11] Triazole-pyrazine derivatives have also been synthesized and evaluated, with some compounds showing notable activity against both Gram-positive and Gram-negative bacteria.

Pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[12]

Antifungal Activity

The same pyrazine-2-carboxylic acid derivatives that showed antibacterial activity also exhibited antifungal properties against Candida albicans, with some compounds demonstrating an MIC of 3.125 µg/mL.[11] Pyrazine carboxamide derivatives have also been tested against Aspergillus niger and Candida albicans.[12]

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference(s) |

| Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | [11] |

| P. aeruginosa | 25 | [11] | |

| C. albicans | 3.125 | [11] | |

| Triazole-pyrazine derivatives | S. aureus, S. fasciens, E. coli, P. aeruginosa | Good activity | |

| Pyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis | Active | [13] |

Experimental Protocols: Antimicrobial Activity Assessment

Agar Well Diffusion Method

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

-

Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic/antifungal agent are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: General experimental workflow for evaluating pyrazine derivatives.

Enzyme Inhibition

In addition to kinases, aminopyrazine derivatives have been shown to inhibit other classes of enzymes, indicating their broad therapeutic potential.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Intermediates derived from ibuprofen in the synthesis of imidazo[1,2-a]-pyrazine-3-(7H)-imines were found to be good inhibitors of Fatty Acid Amide Hydrolase (FAAH).[14] FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.

Monoamine Oxidase (MAO) Inhibition

Three series of 1,3,5-triazine amino acid derivatives, which are structurally related to aminopyrazines, were synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity.[15] Several compounds showed MAO-A inhibition activity comparable to the standard drug clorgyline, with selectivity for MAO-A over MAO-B and no significant acute toxicity.[15] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Conclusion

The 2-aminopyrazine scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their potential for the development of new therapeutic agents. While specific data on this compound remains to be fully elucidated in the public domain, the extensive research on its analogues provides a strong foundation and rationale for further investigation into its biological properties. Future studies focusing on the synthesis and biological evaluation of this compound and its direct derivatives are warranted to fully explore its therapeutic potential. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | MDPI [mdpi.com]

- 7. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rjpbcs.com [rjpbcs.com]

- 12. jocpr.com [jocpr.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Substituted Aminopyrazines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of therapeutic agents. The introduction of an amino group and further substitutions on the pyrazine core allows for the fine-tuning of physicochemical properties and biological targets, leading to the discovery of potent and selective modulators of various signaling pathways. This technical guide provides a comprehensive literature review of substituted aminopyrazines, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their roles as kinase inhibitors in oncology and inflammatory diseases.

Synthesis of Substituted Aminopyrazines

The synthesis of substituted aminopyrazines can be achieved through various synthetic routes, often starting from commercially available pyrazine derivatives. A common strategy involves the functionalization of a pre-existing aminopyrazine core or the construction of the pyrazine ring from acyclic precursors.

N-Substitution of 3-Aminopyrazine-2-carboxamides

A prevalent method for creating diverse libraries of aminopyrazine derivatives is the N-substitution of 3-aminopyrazine-2-carboxamides. Two common procedures are outlined below.

Procedure A: From Methyl 3-aminopyrazine-2-carboxylate [1]

-

Esterification: 3-Aminopyrazine-2-carboxylic acid is esterified, typically using methanol and a strong acid catalyst like sulfuric acid, to yield methyl 3-aminopyrazine-2-carboxylate.[2]

-

Amidation: The resulting ester is then reacted with a substituted benzylamine in the presence of a catalytic amount of ammonium chloride in methanol under microwave irradiation (e.g., 130°C for 40 minutes) to afford the corresponding N-substituted 3-aminopyrazine-2-carboxamide.[1]

Procedure B: Using a Coupling Agent [1]

-

Activation: 3-Aminopyrazine-2-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[2]

-

Amidation: The activated acid is then reacted in situ with the desired benzylamine, alkylamine, or aniline under microwave irradiation (e.g., 120°C for 30 minutes) to yield the final N-substituted amide.[1][2]

A comparison of yields for the synthesis of various N-benzyl-3-aminopyrazine-2-carboxamides using both procedures is presented in Table 1.

Table 1: Comparison of Yields for Amidation Procedures [1]

| Substituent (R) on Benzylamine | Procedure A Yield (%) | Procedure B Yield (%) |

| H | 29 | 75 |

| 2-CH₃ | 27 | 91 |

| 3-CH₃ | 45 | 85 |

| 4-CH₃ | 38 | 88 |

| 2-OCH₃ | 55 | 50 |

| 3-OCH₃ | 45 | 79 |

| 3,4-diCl | 45 | 79 |

| 3-(CF₃) | 18 | 74 |

Biological Activities and Therapeutic Targets

Substituted aminopyrazines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimycobacterial, and antifungal agents. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases.

Anticancer Activity: FGFR and MK-2 Inhibition

A significant area of research for substituted aminopyrazines is in oncology, where they have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).

Aberrant FGFR signaling is a known driver in multiple cancer types.[3] Several 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4.[3] These compounds block the activation of FGFR and its downstream signaling pathways, including the MAPK and AKT pathways, at submicromolar concentrations.[3]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling events.

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of substituted aminopyrazines.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR kinase domain.

-

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

ATP.

-

Test compounds (substituted aminopyrazines).

-

96-well plates.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Coat a 96-well plate with the poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, diluted test compound, and ATP to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: In Vitro Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFRs [3]

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18d | - | 600 | 480 | - |

| 18g | - | 380 | - | - |

| 18i | 120 | 80 | 90 | 210 |

Note: "-" indicates data not reported.

MAPKAP-K2 (MK-2) is a downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the production of pro-inflammatory cytokines like TNFα.[4] Several aminopyrazine derivatives have been developed as potent MK-2 inhibitors, showing activity in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cellular assays.[4]

MK-2 Signaling Pathway

In response to stress stimuli, p38 MAPK is activated and in turn phosphorylates and activates MK-2. Activated MK-2 then phosphorylates various substrates, leading to increased production of inflammatory cytokines.

Figure 2: Simplified MK-2 signaling pathway and the inhibitory action of substituted aminopyrazines.

Experimental Protocol: LPS-Stimulated TNFα Production in THP-1 Cells [4]

This cell-based assay measures the ability of a compound to inhibit the production of TNFα in a human monocytic cell line.

-

Principle: THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNFα. The concentration of TNFα in the cell culture supernatant is then quantified.

-

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

Test compounds (substituted aminopyrazines).

-

96-well cell culture plates.

-

Human TNFα ELISA kit.

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific protocol.

-

Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 4-6 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC₅₀ value.

Table 3: In Vitro Activity of Aminopyrazine Derivatives as MK-2 Inhibitors [4]

| Compound | MK-2 IC₅₀ (µM) | THP-1 TNFα IC₅₀ (µM) |

| 1 | 0.015 | 0.035 |

| 2 | 0.020 | 0.050 |

| 3 | 0.025 | 0.060 |

Antimicrobial Activity

Substituted aminopyrazines have also demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis and several fungal species.

Pyrazinamide, a first-line antituberculosis drug, is a pyrazine carboxamide derivative. This has spurred the development of numerous other substituted aminopyrazines as potential antimycobacterial agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) [5][6]

The MABA is a colorimetric assay widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Principle: The assay utilizes the redox indicator Alamar Blue, which changes color from blue (oxidized) to pink (reduced) in the presence of metabolically active cells. Inhibition of mycobacterial growth is therefore indicated by the absence of a color change.

-

Materials:

-

Mycobacterium tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Test compounds.

-

96-well microplates.

-

Alamar Blue reagent.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Visually assess the color change in each well. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Table 4: Antimycobacterial Activity of Substituted Pyrazinecarboxamides against M. tuberculosis H37Rv [7]

| Compound | MIC (µg/mL) |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 3.13 |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | >100 |

Several substituted aminopyrazines have been evaluated for their antifungal properties against various fungal strains.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing [8]

This method is used to determine the MIC of an antifungal agent against a specific fungal isolate.

-

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.

-

Materials:

-

Fungal isolate (e.g., Candida albicans, Trichophyton mentagrophytes).

-

RPMI-1640 medium buffered with MOPS.

-

Test compounds.

-

96-well microplates.

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control.

-

Table 5: Antifungal Activity of Substituted N-Phenylpyrazine-2-carboxamides [7]

| Compound | Trichophyton mentagrophytes MIC (µmol/mL) |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 62.5 |

Pharmacokinetics and Drug Discovery Workflow

The successful development of a substituted aminopyrazine as a therapeutic agent requires not only potent biological activity but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Pharmacokinetic Considerations

Limited pharmacokinetic data is publicly available for many investigational substituted aminopyrazines. However, for pyrazine-based kinase inhibitors that have advanced to clinical trials, oral bioavailability is a key feature.[9] For example, the FGFR inhibitor derazantinib, following a 300 mg oral dose, demonstrated an absolute bioavailability of 56%.[10] The primary route of elimination was found to be hepatic excretion.[10] Early assessment of ADME properties, such as solubility, permeability, metabolic stability, and potential for drug-drug interactions, is crucial in the lead optimization phase.

Drug Discovery Workflow for Kinase Inhibitors

The discovery and development of substituted aminopyrazines as kinase inhibitors typically follows a structured workflow.

Figure 3: A generalized drug discovery workflow for small molecule kinase inhibitors.

Conclusion

Substituted aminopyrazines represent a privileged scaffold in modern drug discovery, with demonstrated therapeutic potential across a range of diseases. Their synthetic tractability allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As inhibitors of key signaling molecules such as FGFR and MK-2, they hold significant promise for the development of targeted therapies in oncology and inflammatory disorders. Furthermore, their potential as novel antimicrobial agents addresses a critical unmet medical need. Future research in this area will likely focus on the development of more selective and potent inhibitors with optimized pharmacokinetic profiles, ultimately leading to the next generation of aminopyrazine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tno-pharma.com [tno-pharma.com]

Spectroscopic Profile of 2-Amino-3,5-dichloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichloropyrazine, a heterocyclic compound of interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental protocols and a visualization of a relevant biological pathway.

Core Spectroscopic Data

The structural elucidation of this compound is dependent on the combined interpretation of data from various spectroscopic techniques. The following sections summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.90 | Singlet | 1H (aromatic CH) |

| 4.96 | Broad Singlet | 2H (NH₂) | |

| ¹³C NMR | 150.3 | - | Pyrazine Carbon |

| 140.0 | - | Pyrazine Carbon | |

| 134.6 | - | Pyrazine Carbon | |

| 131.4 | - | Pyrazine Carbon |

Note: NMR data was reported in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3411 | N-H Stretch (Amine) |

| 3019 | Aromatic C-H Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern for the molecular ion.

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 163, 165, 167 | Molecular Ion [M]⁺ Cluster |

| 163.9782 | [M+H]⁺ (High-Resolution MS) |

The observed isotopic pattern is due to the presence of ³⁵Cl and ³⁷Cl isotopes.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific results. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectrometer is tuned to the proton frequency, and a sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[1][2] A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[1][2] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[1][2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy, such as a time-of-flight (TOF) or Orbitrap, is used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Biological Context: Protein Kinase Inhibition

Aminopyrazine derivatives are widely investigated as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Caption: General mechanism of protein kinase inhibition by an aminopyrazine derivative.

The diagram above illustrates the typical mechanism of action for a protein kinase inhibitor. In a normal physiological state, a protein kinase binds to ATP and a specific substrate, catalyzing the transfer of a phosphate group from ATP to the substrate. This phosphorylation event activates or deactivates the substrate, propagating a cellular signal. An aminopyrazine-based inhibitor often acts as a competitive inhibitor by binding to the ATP-binding pocket of the kinase. This binding event prevents ATP from accessing the active site, thereby blocking the phosphorylation of the substrate and interrupting the signaling cascade. This mechanism is a common strategy in the development of targeted cancer therapies.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 2-Amino-3,5-dichloropyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 2-Amino-3,5-dichloropyrazine. This pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways, particularly in the development of kinase inhibitors. This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of exemplary derivatives, and presents quantitative data in a structured format for ease of comparison.

Core Synthetic Strategies

The functionalization of this compound primarily relies on two powerful and versatile reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electron deficiency of the pyrazine ring, further activated by the two chlorine atoms, facilitates these transformations. The unsymmetrical nature of the starting material introduces a regioselectivity challenge, which can be controlled by carefully selecting reaction conditions and coupling partners.

A common and effective strategy for creating diverse derivatives involves a sequential approach: a regioselective SNAr reaction followed by a palladium-catalyzed cross-coupling reaction on the remaining chloro-substituent.

Caption: General synthetic workflow for derivatization.

Experimental Protocols

This section provides detailed experimental procedures for key transformations, based on established methodologies for similar heterocyclic systems. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is generally more susceptible to nucleophilic attack due to the electronic influence of the adjacent amino group. This allows for the selective introduction of various amines and other nucleophiles.

Example: Synthesis of N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine (Adapted from the synthesis of related kinase inhibitors)

-

Materials: this compound, 5-aminoindole, triethylamine, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add 5-aminoindole (1.0-1.2 eq).

-

Add triethylamine (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile method for introducing aryl and heteroaryl moieties.

Example: Synthesis of N3-(1H-Indol-5-yl)-5-(pyridin-4-yl)-2,3-pyrazinediamine (Adapted from the synthesis of AKN028)[1]

-

Materials: N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine, 4-pyridinylboronic acid, potassium carbonate, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 1,4-dioxane, and water.

-

Procedure:

-

In a reaction vessel, combine N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine (1.0 eq), 4-pyridinylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add Pd(PPh3)4 (0.05-0.10 eq).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of derivatives from this compound, based on analogous reactions.

Table 1: Regioselective SNAr Reactions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | K2CO3 | DMF | 100 | 12 | 2-Amino-3-(phenylamino)-5-chloropyrazine | 75-85 |

| 2 | Morpholine | DIPEA | NMP | 120 | 8 | 2-Amino-3-morpholino-5-chloropyrazine | 80-90 |

| 3 | 4-Methoxy-aniline | NaOtBu | Toluene | 110 | 6 | 2-Amino-3-(4-methoxyphenylamino)-5-chloropyrazine | 70-80 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-amino-5-chloropyrazine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 85-95 |

| 2 | 2-Amino-3-amino-5-chloropyrazine | 3-Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | DME | 85 | 80-90 |

| 3 | 2-Amino-3-amino-5-chloropyrazine | Aniline (Buchwald-Hartwig) | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | 110 | 70-85 |

Signaling Pathway and Mechanism of Action

Derivatives of 2-aminopyrazine are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, the synthesized N3-(1H-indol-5-yl)-5-(pyridin-4-yl)-2,3-pyrazinediamine (an analog of AKN028) is designed to target tyrosine kinases. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

Caption: Inhibition of a Tyrosine Kinase Signaling Pathway.

References

An In-depth Technical Guide to 2-Amino-3,5-dichloropyrazine: A Versatile Heterocyclic Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-3,5-dichloropyrazine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its reactivity, particularly in the context of developing kinase inhibitors.

Core Properties of this compound

This compound (CAS No: 873-42-7) is a stable, crystalline solid that serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1][2] Its pyrazine core, substituted with an amino group and two chlorine atoms, offers multiple reaction sites for diversification.[1]

Table 1: Physicochemical and Spectral Data for this compound [2][3]

| Property | Value |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 140-142 °C |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.90 (s, 1H), 4.96 (br s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 150.3, 140.0, 134.6, 131.4 |

| IR (thin film, cm⁻¹) | 3411 (NH₂ stretch), 3019 (aromatic C-H stretch) |

| Mass Spectrum (GC-MS, m/z) | 163, 165, 167 (M⁺) |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS).[3][4]

Experimental Protocol: Synthesis of this compound [3][4]

-

Materials: 2-amino-3-chloropyrazine, N-chlorosuccinimide (NCS), Chloroform.

-

Procedure:

-

To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the solution to room temperature.

-

Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent.

-

-

Yield: 9.66 g (76%) of 3,5-dichloropyrazin-2-amine as a light yellow solid.[3][4]

Diagram 1: Synthesis of this compound

References

Methodological & Application

Synthesis of 2-Amino-3,5-dichloropyrazine: An Experimental Protocol for Pharmaceutical Research

Introduction

2-Amino-3,5-dichloropyrazine is a key heterocyclic building block in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound via the chlorination of 2-amino-3-chloropyrazine. The described method offers a reliable route to this valuable intermediate, with a reported yield of 76%.[1] This protocol is intended for use by researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The synthesis proceeds through the direct chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS) as the chlorinating agent in a chloroform solvent under reflux conditions.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-amino-3-chloropyrazine

-

N-chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Water (deionized)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

Procedure:

-

To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL) in a round-bottom flask, add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).[1]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the solution to room temperature.[1]

-

Partition the reaction mixture between chloroform (180 mL) and water (2 x 50 mL) using a separatory funnel.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by silica gel column chromatography, using chloroform as the eluent, to afford 3,5-dichloropyrazin-2-amine as a light yellow solid.[1]

Data Summary

The following table summarizes the quantitative data from the synthesis protocol.

| Parameter | Value |

| Starting Material | 2-amino-3-chloropyrazine |

| Reagent | N-chlorosuccinimide (NCS) |

| Solvent | Chloroform |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | 9.66 g (76%) |

| Product Appearance | Light yellow solid |

| Melting Point | 200-202°C |

| TLC Rf | 0.32 (in Chloroform) |

| Elemental Analysis | C, 28.89; H, 1.71; N, 24.99 (Measured) |

| 1H NMR (500 MHz, CDCl3) | δ 4.96 (2H, s) |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: 2-Amino-3,5-dichloropyrazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of various biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy. The pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and form key interactions with the ATP-binding site of protein kinases. The strategic placement of amino and chloro substituents on the pyrazine ring provides reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery.

This document provides detailed application notes on the use of this compound in the synthesis of a key intermediate for protein kinase inhibitors, specifically 4,7-diazaindole (pyrrolopyrazine) derivatives. It also includes a comprehensive experimental protocol for this synthesis, along with an overview of the therapeutic relevance of targeting kinase signaling pathways.

Key Application: Synthesis of 4,7-Diazaindole (Pyrrolopyrazine) Kinase Inhibitor Core

A primary application of this compound is in the synthesis of 2-amino-3-ethynyl-5-chloropyrazine, a pivotal intermediate for constructing the 4,7-diazaindole (pyrrolopyrazine) scaffold.[1] This bicyclic heteroaromatic system is a core component of numerous protein kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.[3][5] By targeting specific kinases, it is possible to inhibit cancer cell growth and proliferation.

Pyrrolopyrazine derivatives have shown significant promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), which is implicated in cell proliferation, differentiation, and angiogenesis.[3][6]

Experimental Workflow for Pyrrolopyrazine Intermediate Synthesis

The following diagram illustrates the two-step synthesis of the 2-amino-3-ethynyl-5-chloropyrazine intermediate from this compound.

Experimental Protocols

The following protocols are adapted from the procedures outlined in patent CN101817823B.[1]

Protocol 1: Synthesis of 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine

Materials:

-

This compound

-

Acetonitrile

-

Triethylamine (TEA)

-

Cuprous iodide (CuI)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Trimethylsilylacetylene

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Argon gas

Procedure:

-

In a reaction vessel, dissolve this compound (1000 g, 6.1 mol) in a mixture of acetonitrile (5 L) and triethylamine (5 L).

-

To the solution, add cuprous iodide (30 g) and tetrakis(triphenylphosphine)palladium(0) (80 g).

-

Protect the reaction mixture with an argon atmosphere and cool the vessel to 0 °C.

-

Slowly add trimethylsilylacetylene (500 mL, 4.4 mol) dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine as a light yellow solid.

Yield: 1020 g (85%)

Protocol 2: Synthesis of 2-Amino-3-ethynyl-5-chloropyrazine

Materials:

-

2-Amino-3-trimethylsilylethynyl-5-chloropyrazine

-

Dry Tetrahydrofuran (THF)

-

Potassium tert-butoxide

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

Procedure:

-

Dissolve 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine (1020 g) in dry tetrahydrofuran (10 L).

-

Add potassium tert-butoxide (250 g) to the solution.

-

Reflux the mixture at 65 °C for 2 hours.

-

Monitor the reaction by chromatographic analysis until completion.

-

Filter the reaction mixture.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate/petroleum ether to obtain 2-Amino-3-ethynyl-5-chloropyrazine as a yellow solid.

Yield: 700 g (70%)

Application in Kinase Inhibitor Design and Relevant Signaling Pathways

The 4,7-diazaindole core, synthesized from the 2-Amino-3-ethynyl-5-chloropyrazine intermediate, serves as a scaffold for developing inhibitors that target the ATP-binding site of various protein kinases. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyrazine nitrogens can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[5]

One important class of kinases targeted by pyrrolopyrazine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family.[3][6] Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer.

FGFR Signaling Pathway

The diagram below illustrates a simplified FGFR signaling pathway, which is a common target for inhibitors derived from the this compound scaffold.

Quantitative Data and Structure-Activity Relationships (SAR)

While the provided patent focuses on the synthesis of the intermediate, the broader medicinal chemistry literature on pyrrolopyrazine-based kinase inhibitors highlights key structural features that influence biological activity. The development of potent and selective inhibitors often involves systematic modifications of the pyrrolopyrazine core.

| Compound | Target | IC₅₀ (nM) | Reference |

| Erdafitinib | FGFR1 | 1.2 | [3] |

| FGFR2 | 2.5 | [3] | |

| FGFR3 | 3.0 | [3] | |

| FGFR4 | 5.7 | [3] |

Table 1: In vitro inhibitory activity of a representative pyrrolopyrazine-based kinase inhibitor.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. Its application in the preparation of a key 4,7-diazaindole intermediate for protein kinase inhibitors underscores its importance in the development of targeted cancer therapies. The provided protocols offer a practical guide for the synthesis of this intermediate, and the contextual information on kinase signaling pathways highlights the therapeutic rationale for pursuing this chemical scaffold. Further exploration of the structure-activity relationships of derivatives from this intermediate will be crucial for the discovery of novel and potent kinase inhibitors.

References

- 1. CN101817823B - Preparation method of 4,7-diazaindole and 5-site substitute thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-3,5-dichloropyrazine in Coupling and Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct reactive sites—an amino group and two chlorine atoms at different positions—allows for selective and sequential functionalization to build molecular complexity. The electron-donating nature of the amino group renders the two chlorine atoms electronically non-equivalent, paving the way for regioselective substitution and coupling reactions. These notes provide a guide to the key reactions of this versatile scaffold, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution. In this compound, the 2-amino group, being an electron-donating group (EDG), influences the regioselectivity of nucleophilic attack. Computational and experimental studies on analogous 2-substituted-3,5-dichloropyrazines have shown that an EDG at the C-2 position preferentially directs nucleophilic attack to the C-3 position.[1] This is attributed to the stabilization of the Meisenheimer intermediate. Consequently, SNAr reactions with various nucleophiles are expected to yield 3-substituted-2-amino-5-chloropyrazine derivatives.

References

Application Notes and Protocols for Antimalarial Drug Design Utilizing 2-Amino-3,5-dichloropyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction